6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-32-22-9-7-21(8-10-22)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-23(25(30)16-24(20)26)19-5-3-2-4-6-19/h2-10,15-17,30H,11-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRUWPWCBPRHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation reaction, where phenolic compounds react with β-ketoesters in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent Position: The target compound’s 7-phenyl group distinguishes it from analogues with 7-methyl (e.g., ) or 7-hydroxy (e.g., ) groups. Piperazine at position 4 (vs. position 8 in ) may alter spatial orientation and solubility.
Piperazine Modifications: The 4-methoxyphenyl group on the piperazine ring (target compound) contrasts with methyl (), 3-chlorophenyl (), or hydroxyethyl () substituents.
Linker Groups :
- A methyl linker (target compound) is shorter than ethoxy () or propoxy () linkers, which may reduce conformational flexibility but improve metabolic stability.
Biological Activity
6-Hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one class. Its unique structural features, including a hydroxy group, a methoxyphenyl piperazine moiety, and a phenyl group, contribute to its significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in treating neurodegenerative diseases, cancer, and inflammation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The piperazine ring modulates neurotransmitter activities, while the chromen-2-one core influences oxidative stress pathways and inflammatory processes. These interactions suggest potential applications in treating neurological disorders such as Alzheimer's and Parkinson's diseases.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for further exploration in treating inflammatory diseases.
Neuroprotective Activity
Neuroprotective effects have been observed in studies involving this compound. It has been shown to protect neuronal cells from oxidative stress and apoptotic pathways, suggesting its potential use in neurodegenerative disease therapies.
Comparative Biological Activity
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits cytokines | |
| Neuroprotective | Protects against oxidative stress |
Structure-Activity Relationship
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Hydroxychromone derivatives | Lacks piperazine moiety | Simpler structure, less complex interactions |
| 7-Methylcoumarin derivatives | Similar chromen core | Different substituents leading to varied properties |
| 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one | Contains 3-chlorophenyl group | Different halogen substitution affecting activity |
Study on Neuroprotection
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, supporting its potential use in neurodegenerative disease treatment .
Study on Anticancer Activity
In another investigation, the anticancer efficacy of this compound was assessed against several cancer cell lines. The compound displayed IC50 values in the low micromolar range, demonstrating potent cytotoxicity .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazine) with chromenone intermediates under nucleophilic substitution conditions. Reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation .
- Hydroxylation : Controlled oxidation or protection/deprotection strategies (e.g., using boron tribromide for demethylation) to introduce the 6-hydroxy group .
- Chromenone core assembly : Claisen-Schmidt condensation between substituted acetophenones and salicylaldehydes, followed by cyclization .
Key parameters: Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., DMAP) for yield improvement.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
- Spectroscopic techniques :
- NMR : Compare experimental and shifts with DFT-predicted values (software: Gaussian 09) to resolve ambiguities in piperazine/chromenone regiochemistry .
- HRMS : Confirm molecular weight within ±2 ppm error .
Advanced Research Questions
Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Conformational analysis : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model flexible regions (e.g., piperazine-methyl linkage). Compare simulated NMR spectra with experimental data .
- Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-311++G(d,p)) and compare bond angles/torsions with SC-XRD results. Discrepancies >5° may indicate dynamic disorder in crystals .
- Machine learning : Train models on databases (e.g., Cambridge Structural Database) to predict preferred conformations under specific conditions .
Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Pharmacophore modeling : Identify critical moieties (e.g., 6-hydroxy group, piperazine-methyl bridge) using software like Schrödinger’s Phase. Validate via in vitro assays (e.g., kinase inhibition) .
- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-CF) to enhance target binding. Monitor solubility via LogP calculations .
- Metabolic stability : Introduce fluorine at the chromenone 8-position to block CYP450-mediated oxidation. Validate via microsomal assays .
Q. How can reaction pathways be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., cyclization). Use in-line FTIR for real-time monitoring .
- Purification : Employ flash chromatography (hexane/EtOAC gradient) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Quality control : Use DSC (Differential Scanning Calorimetry) to detect polymorphic impurities. Target melting points within 2°C of literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
